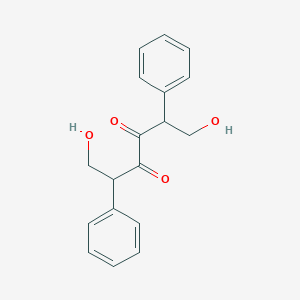![molecular formula C18H31NO B12546990 11-[Methyl(phenyl)amino]undecan-1-OL CAS No. 144978-07-4](/img/structure/B12546990.png)
11-[Methyl(phenyl)amino]undecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[Methyl(phenyl)amino]undecan-1-OL is a chemical compound with the molecular formula C18H31NO and a molecular weight of 277.45 g/mol It is a derivative of undecanol, featuring a methyl(phenyl)amino group attached to the 11th carbon of the undecanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[Methyl(phenyl)amino]undecan-1-OL typically involves the reaction of undecanol with methyl(phenyl)amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
11-[Methyl(phenyl)amino]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives .
Scientific Research Applications
11-[Methyl(phenyl)amino]undecan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 11-[Methyl(phenyl)amino]undecan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
11-(Methylamino)undecan-1-ol: A similar compound with a methylamino group instead of a methyl(phenyl)amino group.
Undecanol: The parent compound, a simple fatty alcohol.
Uniqueness
11-[Methyl(phenyl)amino]undecan-1-OL is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
144978-07-4 |
|---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
11-(N-methylanilino)undecan-1-ol |
InChI |
InChI=1S/C18H31NO/c1-19(18-14-10-9-11-15-18)16-12-7-5-3-2-4-6-8-13-17-20/h9-11,14-15,20H,2-8,12-13,16-17H2,1H3 |
InChI Key |
AQXNJZLDLMCAGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCCCCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


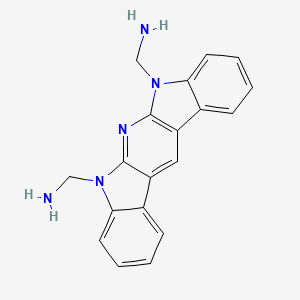
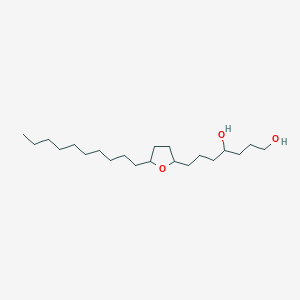
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
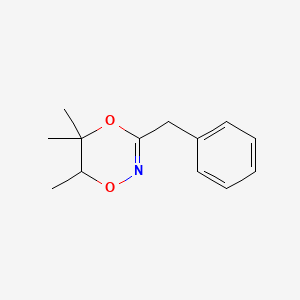
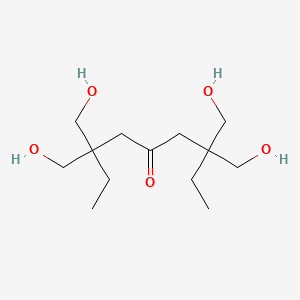
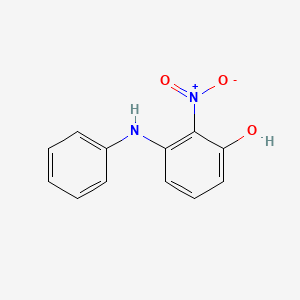

![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
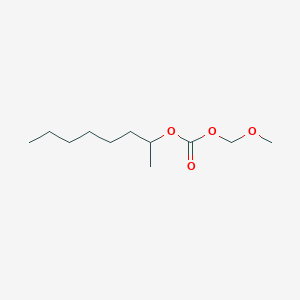
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
